Patent

US07704942B2

Procedure details

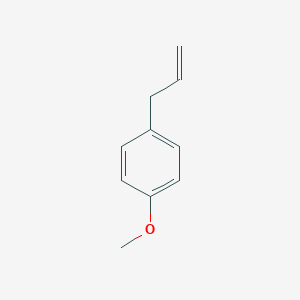

CH2Br2 (220 g) was added to a slurry of zinc powder (340 g) and CuCl (54 g) in diethyl ether (450 ml). The reaction was started by the addition of acetyl chloride (8 g). The reaction mixture was heated to 45° C. and a solution of estragol (192 g) in ether (150 ml) was added during 25 minutes. Additional CH2Br2 (456 g) dissolved in ether (150 ml) was dropped into the grey-red suspension during 45 minutes. Afterwards, the mixture was stirred at 50° C. for 12 hours. The suspension was cooled to room temperature and MTBE (900 ml) was added. The mixture was filtered through celite, and the filtrate was washed with saturated NH4Cl, water, saturated NaHCO3 and brine, dried (MgSO4) and concentrated in vacuo. The residue was distilled (b.p. 90-95° C./0.1 Torr) to yield 97.5 g (46%) of a colorless oil, which was found to have the following characteristics, NMR and MS spectra.

Name

CuCl

Quantity

54 g

Type

catalyst

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(Br)Br.[C:4](Cl)(=O)C.[C:8]1([O:17][CH3:18])[CH:16]=[CH:15][C:11]([CH2:12][CH:13]=[CH2:14])=[CH:10][CH:9]=1.CC(OC)(C)C>C(OCC)C.[Zn].Cl[Cu]>[CH:13]1([CH2:12][C:11]2[CH:15]=[CH:16][C:8]([O:17][CH3:18])=[CH:9][CH:10]=2)[CH2:4][CH2:14]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

220 g

|

|

Type

|

reactant

|

|

Smiles

|

C(Br)Br

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

|

Name

|

|

|

Quantity

|

340 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

|

Name

|

CuCl

|

|

Quantity

|

54 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Cu]

|

Step Two

|

Name

|

|

|

Quantity

|

8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)Cl

|

Step Three

Step Four

Step Five

|

Name

|

|

|

Quantity

|

900 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(C)OC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

45 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Afterwards, the mixture was stirred at 50° C. for 12 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropped into the grey-red suspension during 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The suspension was cooled to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through celite

|

WASH

|

Type

|

WASH

|

|

Details

|

the filtrate was washed with saturated NH4Cl, water, saturated NaHCO3 and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled (b.p. 90-95° C./0.1 Torr)

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)CC1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 97.5 g | |

| YIELD: PERCENTYIELD | 46% | |

| YIELD: CALCULATEDPERCENTYIELD | 589.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |